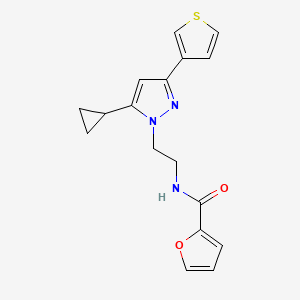
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a novel compound with a complex structure that suggests significant potential for various biological activities. This article explores its biological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : C19H23N5OS
- Molecular Weight : 369.49 g/mol
- Functional Groups : Pyrazole, furan, and carboxamide moieties, along with cyclopropyl and thiophene groups.
These structural features may influence the compound's interaction with biological targets and its pharmacological profile.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor effects. They have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. The presence of the pyrazole ring is particularly significant due to its established role in anticancer drug design .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity stems from its ability to inhibit the production of pro-inflammatory cytokines. Studies on similar pyrazole derivatives have demonstrated their efficacy in reducing inflammation through mechanisms such as nitric oxide (NO) inhibition and modulation of signaling pathways related to inflammatory responses .
Insecticidal and Acaricidal Properties
Preliminary studies suggest that compounds with similar structural features exhibit insecticidal and acaricidal activities. The unique combination of the cyclopropyl and thiophene groups may enhance these effects by influencing the compound's bioavailability and interaction with insect targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| A | Pyrazole + Thiophene | Anti-inflammatory |
| B | Cyclopropyl Group | Antitumor |
| C | Variations in Side Chains | Enhanced solubility |
This table illustrates how variations in structural components can lead to differences in biological efficacy, emphasizing the importance of specific functional groups in modulating activity.
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that modifications to the pyrazole ring significantly enhanced cytotoxicity. The presence of a thiophene group was linked to improved potency against breast cancer cells .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating that they effectively reduced TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could have therapeutic applications in treating inflammatory diseases .
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-17(16-2-1-8-22-16)18-6-7-20-15(12-3-4-12)10-14(19-20)13-5-9-23-11-13/h1-2,5,8-12H,3-4,6-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGMUKWOIIICMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













